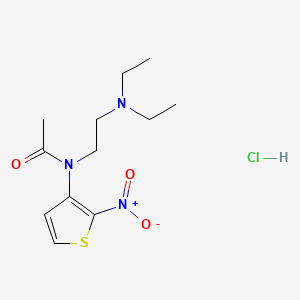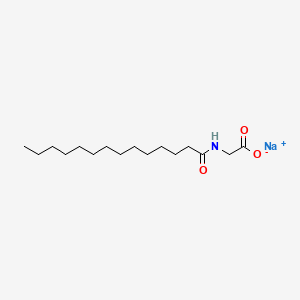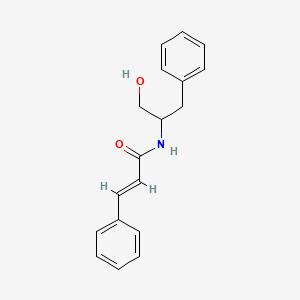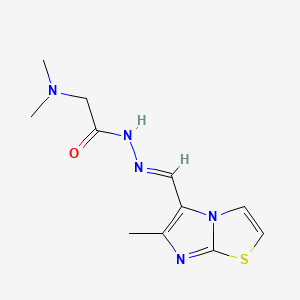
Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a diethylaminoethyl group and a nitrothienyl group attached to the acetamide backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the acetamide with diethylamine under controlled conditions.
Attachment of the Nitrothienyl Group: This can be done through a nitration reaction followed by a coupling reaction with a thienyl derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is used in various fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-N-(2-nitro-3-thienyl)-
- Acetamide, N-(2-(diethylamino)ethyl)-N-(2-nitro-4-thienyl)-
Uniqueness
- Structural Differences : The presence of different substituents on the thienyl ring or variations in the alkylamino group.
- Chemical Properties : Differences in reactivity, solubility, and stability.
- Applications : Unique applications in specific research areas due to distinct chemical properties.
Properties
CAS No. |
122777-80-4 |
|---|---|
Molecular Formula |
C12H20ClN3O3S |
Molecular Weight |
321.82 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C12H19N3O3S.ClH/c1-4-13(5-2)7-8-14(10(3)16)11-6-9-19-12(11)15(17)18;/h6,9H,4-5,7-8H2,1-3H3;1H |
InChI Key |
USLOZAFBWFIVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)




